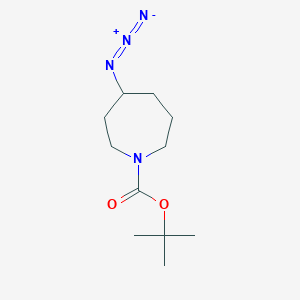

Tert-butyl 4-azidoazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-azidoazepane-1-carboxylate were not found, related compounds such as tert-butyl 4-hydroxyazepane-1-carboxylate and tert-butyl aziridine-1-carboxylate have been synthesized and studied. These methods could potentially be adapted for the synthesis of Tert-butyl 4-azidoazepane-1-carboxylate.Aplicaciones Científicas De Investigación

Synthesis and Chemistry

Tert-butyl 4-azidoazepane-1-carboxylate plays a significant role in synthetic organic chemistry. It is involved in the efficient conversion of aromatic amines into azides, useful for synthesizing 1,4-disubstituted 1,2,3-triazoles through Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (Barral, Moorhouse, & Moses, 2007)(Barral, Moorhouse, & Moses, 2007). Additionally, tert-butyl phenylazocarboxylates, closely related to tert-butyl 4-azidoazepane-1-carboxylate, serve as versatile building blocks for nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring (Jasch, Höfling, & Heinrich, 2012)(Jasch, Höfling, & Heinrich, 2012).

Photochemical and Thermal Properties

Research into the photochemical and thermal rearrangement of oxaziridines provides insights into the structural and reactive properties of related compounds, such as tert-butyl 4-azidoazepane-1-carboxylate. Studies have demonstrated the importance of stereoelectronic control in these processes (Lattes et al., 1982)(Lattes et al., 1982).

Applications in Asymmetric Synthesis

The compound is also relevant in asymmetric synthesis. N-tert-Butanesulfinyl imines, which can be derived from tert-butyl compounds, are used in the efficient synthesis of a variety of amines, showcasing the versatility of tert-butyl derivatives in synthetic chemistry (Ellman, Owens, & Tang, 2002)(Ellman, Owens, & Tang, 2002).

Molecular Assemblies and Hydrogen Bonding

In the context of molecular assemblies, compounds like tert-butyl 4-azidoazepane-1-carboxylate have been studied for their ability to interact with other molecules via hydrogen bonding. This research is crucial for understanding the self-assembly processes and designing new molecular materials (Armstrong et al., 2002)(Armstrong et al., 2002).

Azidoformate Reactions

The compound's ability to react with azidoformate is another key area of interest. This reaction forms the basis for the synthesis of several complex organic structures, illustrating the compound's role in multi-step organic syntheses (Nativi, Reymond, & Vogel, 1989)(Nativi, Reymond, & Vogel, 1989).

Catalysis and Reaction Mechanisms

Further applications are found in catalysis, where compounds like tert-butyl 4-azidoazepane-1-carboxylate are used in reactions involving Rh(I)-catalyzed arylation of heterocycles via C-H bond activation. This demonstrates its utility in facilitating complex chemical transformations (Lewis, Berman, Bergman, & Ellman, 2008)(Lewis, Berman, Bergman, & Ellman, 2008).

Propiedades

IUPAC Name |

tert-butyl 4-azidoazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-7-4-5-9(6-8-15)13-14-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOONPKOXMGEMSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-azidoazepane-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-Dihydro-4h-cyclopenta[d][1,3]thiazol-2-yl)ethanamine dihydrochloride hydrate](/img/structure/B2443776.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)

![Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2443794.png)

![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)

![tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2443798.png)